molecular formula C25H30N6O2 B4247319 3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide

3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide

Cat. No.: B4247319
M. Wt: 446.5 g/mol
InChI Key: POLNUOLXGROHOF-UHFFFAOYSA-N
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Description

3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide is a complex organic compound that features a variety of functional groups, including an indazole moiety, a piperidine ring, and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvent-free conditions, and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c32-23(11-10-18-6-2-1-3-7-18)27-22-12-15-26-31(22)19-13-16-30(17-14-19)25(33)24-20-8-4-5-9-21(20)28-29-24/h1-3,6-7,12,15,19H,4-5,8-11,13-14,16-17H2,(H,27,32)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLNUOLXGROHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N3CCC(CC3)N4C(=CC=N4)NC(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide
Reactant of Route 2
3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide
Reactant of Route 3
3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide
Reactant of Route 4
Reactant of Route 4
3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide
Reactant of Route 5
Reactant of Route 5
3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide
Reactant of Route 6
Reactant of Route 6
3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide

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